molecular formula C14H21Br B8679236 1-Bromo-4-(2-ethylhexyl)benzene

1-Bromo-4-(2-ethylhexyl)benzene

Cat. No.: B8679236
M. Wt: 269.22 g/mol
InChI Key: XLINASZRJNZCAK-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-ethylhexyl)benzene is a useful research compound. Its molecular formula is C14H21Br and its molecular weight is 269.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21Br

Molecular Weight

269.22 g/mol

IUPAC Name

1-bromo-4-(2-ethylhexyl)benzene

InChI

InChI=1S/C14H21Br/c1-3-5-6-12(4-2)11-13-7-9-14(15)10-8-13/h7-10,12H,3-6,11H2,1-2H3

InChI Key

XLINASZRJNZCAK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure was adapted from Weinshenker, N. M. et al., J. Org. Chem. 1975, 40, 1966. A 100-mL round bottom flask was charged with (2-ethylhexyl)-benzene (12 g, 0.063 mol), carbon tetrachloride (20 mL), and anhydrous ferric chloride (0.10 g). A 3.9 mL solution of bromine (0.076 mol) in 10 mL of carbon tetrachloride was added. The resultant mixture was exothermic and proceeded with evolution of hydrogen bromide gas (and some bromine gas) that was neutralized with sodium hydroxide. The reaction was completed as the evolution of hydrogen bromide was finished. The solution was stirred at ambient temperature for an additional hour. After addition of aqueous sodium hydroxide (10%), the mixture was extracted with diethyl ether (3×100 mL). The combined organic layer was washed with aqueous sodium hydroxide (10%) until no yellow/brown color in the aqueous phase was observed. The organic phase was dried over anhydrous magnesium sulfate (MgSO4). After the product was filtered, the solvent was removed by rotary evaporation. The crude product was distilled under vacuum to yield 13.8 g (81%) of colorless oil.
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0 (± 1) mol
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reactant
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(2-ethylhexyl)-benzene
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12 g
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reactant
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ferric chloride
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0.1 g
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20 mL
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[Compound]
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solution
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3.9 mL
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reactant
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0.076 mol
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reactant
Reaction Step Three
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10 mL
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solvent
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resultant mixture
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Yield
81%

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